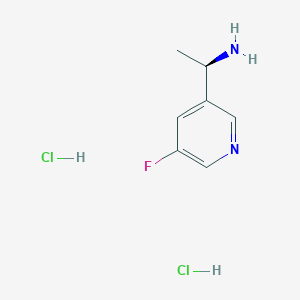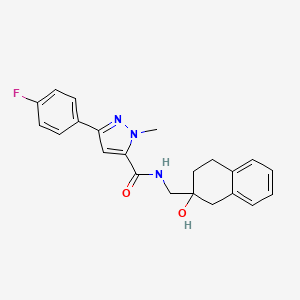![molecular formula C12H10FN3O2S B2684751 6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448043-88-6](/img/structure/B2684751.png)
6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Fluorescent Imaging Agents for Liver and Biliary Metabolism
One significant application of compounds related to "6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine" involves the synthesis of highly fluorescent fluorodipyrrinones for use as cholephilic fluorescence and 19F MRI imaging agents. These agents can probe liver and biliary metabolism effectively, offering a non-invasive method to study these biological processes in detail. After administration, these compounds are excreted rapidly and largely unchanged in bile, showcasing their potential for liver and biliary system imaging (Boiadjiev et al., 2006).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another application involves the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This development is crucial for medicinal chemistry, where such compounds can be used as building blocks for the synthesis of pharmaceuticals. The method demonstrated the synthesis of pyrazole-4-sulfonamides, expanding the reactivity to other heterocyclic sulfonyl fluorides, including pyrimidines, showcasing their broad utility in drug development (Tucker et al., 2015).
Novel Pyrazoles for Drug Discovery
Further research has focused on the synthesis and biological evaluation of novel pyrazoles, starting from precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. These compounds have been studied for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The molecular docking study to examine the interaction between synthesized compounds and enzymes responsible for diseases such as inflammation and breast cancer demonstrates the compound's potential as future drug candidates (Thangarasu et al., 2019).
Carbonic Anhydrase Inhibitors for Cancer Therapy
Compounds incorporating a pyrimidine derivative have been designed as inhibitors of human carbonic anhydrases, enzymes involved in various physiological and pathological processes. By including a 5-fluorouracil moiety, these inhibitors target tumor-associated carbonic anhydrases, showing potent and selective action against breast cancer cells. This application represents a strategic approach to designing effective anticancer strategies by targeting specific enzymes involved in cancer cell proliferation (Petreni et al., 2020).
Fluorinated Polyamides for Advanced Materials
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties represents another application area. These materials exhibit high thermal stability, low dielectric constants, and high transparency, making them suitable for advanced materials applications such as in electronics and aerospace industries (Liu et al., 2013).
Properties
IUPAC Name |
6-(4-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGCJSVGPOXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-8-[(2-ethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2684671.png)

![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)


![N-(2-chloro-3-pyridinyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2684681.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

